6-(Propane-1-sulfonyl)-hexylamine
Overview
Description
6-(Propane-1-sulfonyl)-hexylamine is an organic compound that features a sulfonyl group attached to a hexylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propane-1-sulfonyl)-hexylamine typically involves the reaction of hexylamine with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems and reactors can help in scaling up the production while maintaining the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Propane-1-sulfonyl)-hexylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
6-(Propane-1-sulfonyl)-hexylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with amino acid residues.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-(Propane-1-sulfonyl)-hexylamine involves its ability to interact with biological molecules through its sulfonyl and amine groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
6-(Propane-1-sulfonyl)-hexanol: Similar structure but with a hydroxyl group instead of an amine.
6-(Propane-1-sulfonyl)-hexanoic acid: Contains a carboxylic acid group instead of an amine.
6-(Propane-1-sulfonyl)-hexyl chloride: Features a chloride group instead of an amine.
Uniqueness
6-(Propane-1-sulfonyl)-hexylamine is unique due to its combination of a sulfonyl group and an amine group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-propylsulfonylhexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2S/c1-2-8-13(11,12)9-6-4-3-5-7-10/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVUYIAFHOMHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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